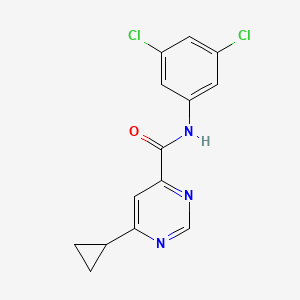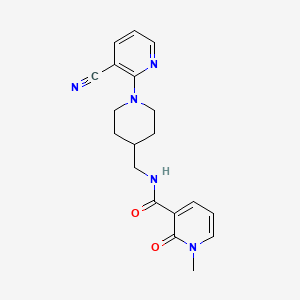
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline: is a compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of aniline derivatives with azide compounds under specific conditions. One common method involves the use of sodium azide and a suitable catalyst to facilitate the cycloaddition reaction, forming the tetrazole ring . The reaction is usually carried out in solvents like methanol or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in solvents like dichloromethane.
Major Products: The major products formed from these reactions include oxidized tetrazole derivatives, reduced amines, and substituted tetrazoles with various functional groups .
科学的研究の応用
Chemistry: In chemistry, N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic complexes and molecular compounds .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry as antimicrobial and anti-inflammatory agents . They are also explored for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs .
Industry: In the industrial sector, tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and energy density . They are also employed in the synthesis of polymers and other advanced materials .
作用機序
The mechanism of action of N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the tetrazole ring can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes . These interactions can modulate the activity of enzymes and receptors, contributing to the compound’s biological effects .
類似化合物との比較
- 1-Methyl-5-aminotetrazole
- 5-Aminotetrazole
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
Comparison: N-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties . Compared to other tetrazole derivatives, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
特性
IUPAC Name |
N-methyl-2-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-9-7-5-3-2-4-6(7)8-10-12-13-11-8/h2-5,9H,1H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYFYIGOHJVYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)




![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
![N-(2,4-difluorophenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2959517.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)


![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2959524.png)

![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)

